molecular formula C27H32N4O3 B2936976 N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1116045-21-6

N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2936976
CAS RN: 1116045-21-6
M. Wt: 460.578
InChI Key: XUSWAYGGMKJPTE-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide, also known as EPPA, is a chemical compound that has been synthesized for scientific research purposes. EPPA belongs to the class of piperidine carboxamide compounds and has been found to have potential therapeutic applications.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Novel heterocyclic compounds derived from N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide have been synthesized and demonstrated significant analgesic and anti-inflammatory activities. These compounds have been evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and show promising results in terms of their analgesic activity and anti-inflammatory potential (Abu‐Hashem et al., 2020).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues of this compound have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

Anti-angiogenic and DNA Cleavage Activities

N-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage properties. These derivatives have been found to efficiently block the formation of blood vessels in vivo and show differential DNA binding and cleavage activities. This suggests their potential use as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-3-20-5-11-24(12-6-20)34-26-17-25(29-19-30-26)31-15-13-22(14-16-31)27(32)28-18-21-7-9-23(10-8-21)33-4-2/h5-12,17,19,22H,3-4,13-16,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSWAYGGMKJPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide

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